N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide: is a synthetic organic compound that features a thiazole ring and an oxazole ring. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. The starting materials include 4,5-dimethylthiazole and 3-methoxyoxazole. The synthesis may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazole Ring: This involves the cyclization of suitable precursors, often under dehydrating conditions.
Coupling of the Rings: The thiazole and oxazole rings are then coupled through a propanamide linker using reagents like coupling agents (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrooxazole derivatives.
Substitution Products: Halogenated derivatives, amine or thiol-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial or antifungal agent due to the presence of thiazole and oxazole rings.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
γ-Valerolactone: A green solvent used in the production of sustainable membranes.
Uniqueness: N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the combination of thiazole and oxazole rings, which confer distinct chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C12H15N3O3S |
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Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C12H15N3O3S/c1-7-8(2)19-12(13-7)14-10(16)5-4-9-6-11(17-3)15-18-9/h6H,4-5H2,1-3H3,(H,13,14,16) |
InChI Key |
GCHKGQRMYBBCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC2=CC(=NO2)OC)C |
Origin of Product |
United States |
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